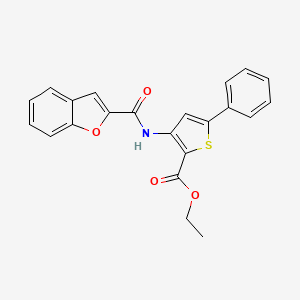

ethyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a benzofuran-2-amido group at position 3 and a phenyl group at position 3. The ethyl carboxylate ester at position 2 enhances solubility in organic solvents, making it a candidate for pharmaceutical and materials science research. Its structural complexity arises from the interplay of aromatic systems (benzofuran and phenyl) and the amido linkage, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name |

ethyl 3-(1-benzofuran-2-carbonylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-2-26-22(25)20-16(13-19(28-20)14-8-4-3-5-9-14)23-21(24)18-12-15-10-6-7-11-17(15)27-18/h3-13H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALIKIPKDLWBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran-2-Amine: This step involves the reaction of 2-aminobenzofuran with appropriate reagents to form benzofuran-2-amine.

Amidation Reaction: Benzofuran-2-amine is then reacted with 5-phenylthiophene-2-carboxylic acid to form the amide bond.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Ethyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of substituted thiophene-carboxylates, where variations in substituents significantly alter physicochemical and biological properties. Key analogues include:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Benzofuran vs.

- Amido vs. Sulfonamido Groups : The sulfonamido group in the thiophene derivative () increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to the target’s amido group .

- Chloroacetamido Substitution : The chloroacetamido group in introduces electrophilic reactivity, enabling nucleophilic substitution reactions, unlike the more stable benzofuran-amido group in the target compound .

Spectroscopic and Reactivity Comparisons

NMR Analysis

highlights the utility of NMR in comparing chemical environments. For example, substituents in regions analogous to "positions 29–36" (aromatic protons) and "positions 39–44" (amide-linked protons) in similar compounds show distinct chemical shifts (δ) due to electronic effects:

- The benzofuran-amido group in the target compound likely deshields adjacent protons, causing downfield shifts compared to the chloroacetamido or sulfonamido analogues .

- The ethyl carboxylate group in all compounds standardizes solubility but may cause minor shifts in nearby protons due to steric effects .

Reactivity and Lumping Strategy

’s "lumping strategy" groups compounds with similar reactive sites. For instance:

- Target Compound : The benzofuran-amido group may undergo hydrolysis under acidic conditions, similar to amides in .

Biological Activity

Ethyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by recent findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a complex structure that combines elements of benzofuran, thiophene, and carboxylic acid functionalities. The presence of these moieties suggests a diverse range of biological activities.

Antimicrobial Activity

Benzofuran derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. A study highlighted that benzofuran derivatives can act against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 μg/mL .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Benzofuran derivative 1 | 8 | M. tuberculosis H37Rv |

| Benzofuran derivative 2 | 2 | M. tuberculosis H37Rv |

| Benzofuran derivative 3 | <10 | S. aureus |

Anticancer Activity

The anticancer potential of benzofuran derivatives has gained attention due to their ability to inhibit cancer cell proliferation. For instance, compounds containing the benzofuran scaffold have shown cytotoxic effects against various cancer cell lines, including ovarian and lung cancer .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of benzofuran derivatives, several compounds demonstrated significant inhibition rates against different cancer types:

- Compound A : IC50 = 12 μM against ovarian cancer cells.

- Compound B : IC50 = 11 μM against lung cancer cells.

These findings suggest that modifications to the benzofuran structure can enhance anticancer activity.

The biological activities of this compound may be attributed to its ability to interact with various biochemical pathways. The presence of the amide group is crucial for binding to target proteins, potentially inhibiting enzymes involved in cell proliferation and pathogen survival.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of benzofuran derivatives indicates that specific substitutions on the benzofuran ring can significantly influence biological activity. For example, introducing electron-withdrawing groups can enhance antimicrobial potency while modifications at the C-2 position may increase cytotoxicity against cancer cells .

Q & A

Q. What are the standard synthetic routes for ethyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Construction of the benzofuran core via cyclization of substituted phenols or coupling reactions (e.g., Pd-catalyzed C–H activation) .

- Step 2 : Introduction of the thiophene moiety through electrophilic substitution or cross-coupling.

- Step 3 : Amidation at the 3-position of the thiophene ring using benzofuran-2-carboxylic acid derivatives, often via coupling agents like EDCI/HOBt .

- Step 4 : Esterification or functional group protection/deprotection to finalize the ethyl carboxylate group.

Key challenges include optimizing reaction yields and purity, which may require advanced purification techniques (e.g., column chromatography, recrystallization) .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways for introducing substituents (e.g., halogenation, sulfonation) .

- Docking Studies : Screen derivatives for binding affinity to target proteins (e.g., enzymes or receptors) using molecular dynamics simulations .

- Machine Learning : Train models on existing benzofuran/thiophene datasets to predict synthetic accessibility or bioactivity .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Handling Disorder : Use SHELXL ’s PART instruction to model split positions and refine occupancy factors .

- Twinning Analysis : Apply the Hooft parameter or Rigaku TWINABS to detect and correct twinning in diffraction data .

- Validation Tools : Check for geometric outliers (e.g., bond lengths/angles) with CheckCIF and address electron density mismatches via iterative refinement .

Q. How can Design of Experiments (DOE) optimize synthesis conditions?

- Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify critical parameters affecting yield .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., solvent polarity vs. reaction rate) to pinpoint optimal conditions .

- Taguchi Methods : Minimize experimental runs while maximizing robustness (e.g., solvent choice, reaction time) .

Q. What challenges arise in determining the hydrogen bonding network in this compound’s crystal structure?

- Weak Interactions : Use high-resolution (<1.0 Å) data to resolve subtle interactions (e.g., C–H···O, π–π stacking) .

- Dynamic Disorder : Apply Hirshfeld surface analysis to distinguish static vs. dynamic disorder in hydrogen bonding .

- Neutron Diffraction : For precise H-atom positioning, though limited by accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.